H-Leu-leu-phe-OH

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-leu-phe-OH typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling steps, often using reagents such as piperidine for deprotection and carbodiimides for coupling .

Industrial Production Methods: Industrial production of peptides like this compound often employs automated SPPS, which can be scaled up for large-scale manufacturing. This method is favored for its efficiency and ability to produce high-purity peptides. Recent advancements focus on making the process more environmentally friendly by reducing solvent use and exploring alternative synthetic methods .

Analyse Chemischer Reaktionen

Types of Reactions: H-Leu-leu-phe-OH can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

Reduction: This reaction can be used to reduce disulfide bonds or other oxidized functional groups.

Substitution: This reaction can involve the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.

Substitution: Reagents like carbodiimides (e.g., EDC) and nucleophiles (e.g., amines) are commonly employed

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Building Block for Peptides

H-Leu-Leu-Phe-OH serves as a crucial building block in peptide synthesis. Its specific amino acid sequence allows researchers to create peptides that mimic protein segments, facilitating studies on protein-protein interactions and enzymatic activities. This is particularly valuable in drug discovery, where understanding these interactions can lead to the development of new therapeutic agents .

Drug Delivery Systems

Enhanced Stability and Bioavailability

The unique structure of this compound enables its incorporation into advanced drug delivery systems. These systems are designed to enhance the stability and bioavailability of pharmaceuticals, ensuring that drugs are delivered effectively to target sites within the body. The compound's ability to self-assemble into well-defined structures makes it suitable for designing hydrogels and other materials that can encapsulate drugs for controlled release .

Biotechnology Research

Insights into Cellular Processes

In biotechnology, this compound is utilized in studies focused on protein interactions and enzymatic activities. Researchers investigate how this peptide interacts with various cellular components, providing insights into cellular processes and potential therapeutic targets. Such studies are crucial for understanding diseases at a molecular level and developing targeted treatments .

Cosmetic Formulations

Skin Benefits

The compound is also explored in the beauty industry for its potential skin benefits. Its incorporation into cosmetic formulations aims to offer hydration and anti-aging effects, appealing to consumers seeking effective skincare solutions. The biochemical properties of this compound contribute to its effectiveness in enhancing skin health .

Nutritional Supplements

Improving Muscle Recovery

In the realm of sports nutrition, this compound is investigated for its role in developing nutritional supplements aimed at improving muscle recovery and overall health. The peptide's amino acid composition is believed to support muscle repair and growth, making it a valuable addition to dietary supplements for athletes and fitness enthusiasts .

Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for creating peptides; essential for drug discovery research. |

| Drug Delivery Systems | Enhances stability and bioavailability of pharmaceuticals through self-assembly. |

| Biotechnology Research | Studies on protein interactions; insights into cellular processes and diseases. |

| Cosmetic Formulations | Potential skin benefits; used in hydration and anti-aging products. |

| Nutritional Supplements | Aids muscle recovery; valuable in sports nutrition products. |

Case Study 1: Peptide Synthesis Efficiency

Researchers have utilized this compound as a model substrate to study the efficiency of different enzymatic methods for synthesizing peptides with specific sequences. These studies have provided critical data on the accuracy of peptide synthesis techniques, influencing future methodologies in peptide chemistry.

Case Study 2: Drug Delivery Hydrogels

A study demonstrated the use of this compound in creating hydrogels that encapsulate antibiotics for sustained release. The hydrogels exhibited effective antibacterial properties while maintaining biocompatibility, showcasing the compound's potential in medical applications .

Case Study 3: Cosmetic Efficacy

Clinical trials involving cosmetic products formulated with this compound indicated significant improvements in skin hydration levels among participants over a four-week period. These findings support the compound's role in enhancing skincare formulations .

Wirkmechanismus

The mechanism of action of H-Leu-leu-phe-OH involves its ability to self-assemble into various nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions facilitate the formation of stable secondary structures, which can be tailored for specific applications. The molecular targets and pathways involved in its action depend on the specific application, such as drug delivery or material science .

Vergleich Mit ähnlichen Verbindungen

H-Leu-phe-OH: A dipeptide with similar self-assembling properties but different structural characteristics.

H-Phe-leu-OH: Another dipeptide with distinct self-assembly behavior and applications

Uniqueness: H-Leu-leu-phe-OH is unique due to its tripeptide structure, which provides additional flexibility and stability in self-assembly compared to dipeptides. This makes it particularly useful in applications requiring robust and versatile nanostructures .

Biologische Aktivität

H-Leu-Leu-Phe-OH, a tripeptide composed of leucine and phenylalanine residues, has garnered attention for its biological activities, particularly in the context of protease inhibition and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

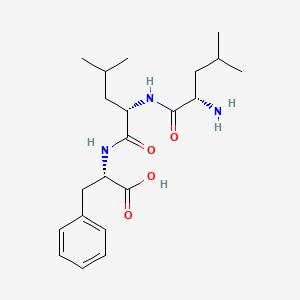

Chemical Structure and Properties

This compound is a peptide that features two leucine (Leu) residues and one phenylalanine (Phe) residue. Its structure can be represented as follows:

This tripeptide is known for its ability to interact with various biological systems, particularly through protease inhibition.

1. Protease Inhibition

Research indicates that this compound exhibits significant inhibitory activity against specific proteases. A study highlighted that dipeptide aldehydes derived from similar structures showed potent inhibition against cathepsins, which are cysteine proteases involved in various physiological processes including protein degradation and immune response modulation .

| Protease | Inhibition Activity |

|---|---|

| Cathepsin B | Low activity |

| Cathepsin L | High activity |

| Cathepsin S | Moderate activity |

The selectivity of this compound against these proteases suggests its potential use in therapeutic applications where modulation of these enzymes is beneficial.

2. Antimicrobial Activity

In addition to protease inhibition, this compound has shown promise in antimicrobial applications. A study on self-assembled peptide hydrogels indicated that peptides similar in structure could effectively inhibit the growth of Staphylococcus aureus by disrupting cell wall integrity .

- Inhibition Rate : Approximately 95% bacterial proliferation was inhibited after 20 hours of incubation.

3. Cell Viability and Cytotoxicity

The biocompatibility of this compound has also been assessed in various cellular contexts. For instance, studies have demonstrated high cell viability when human mesenchymal stem cells (hMSCs) were cultured in environments containing similar peptide structures, indicating that these peptides can support cellular health while exerting their biological effects .

Case Study 1: Inhibition of Renin Activity

A notable case study examined the effects of related peptides on renin activity, a key regulator in blood pressure control. The compound derived from similar structures exhibited an IC50 value of against human renin, showcasing high specificity and potential for hypertension treatment .

Case Study 2: Antimicrobial Peptide Development

Another study focused on developing antimicrobial peptides based on the structure of this compound. These peptides were incorporated into hydrogels for wound healing applications, significantly reducing bacterial load in infected wounds compared to untreated controls .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Protease Inhibition : The peptide likely binds to the active sites of target proteases, preventing substrate access and subsequent enzymatic activity.

- Antimicrobial Action : It may disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O4/c1-13(2)10-16(22)19(25)23-17(11-14(3)4)20(26)24-18(21(27)28)12-15-8-6-5-7-9-15/h5-9,13-14,16-18H,10-12,22H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZGNBKMIJHOHL-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428627 | |

| Record name | AG-G-96132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74479-02-0 | |

| Record name | AG-G-96132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.